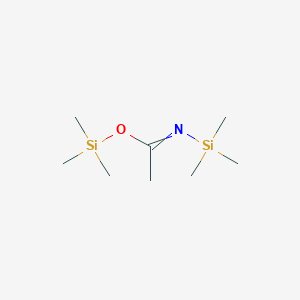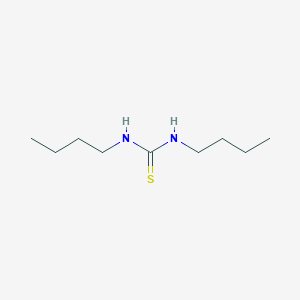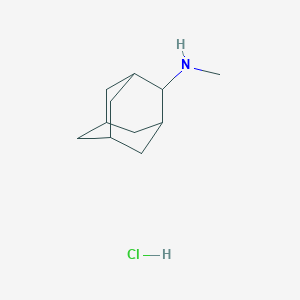
2-Adamantanamine, N-methyl-, hydrochloride
描述
Synthesis Analysis
Adamantane derivatives are synthesized through various chemical reactions. One common method involves the halogenated hydrocarbon amination reaction, producing target molecules confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). Another approach is the photochemical reaction of N-(1-adamantyl)phthalimide, leading to novel hexacyclic benzazepine derivatives through domino processes (Basarić et al., 2008).
Molecular Structure Analysis
Adamantane derivatives exhibit diverse molecular structures. X-ray diffraction and density functional theory (DFT) are often used to compare optimized geometric bond lengths and angles with experimental values, revealing the molecular stacking into three-dimensional structures through weak hydrogen bonds (Bai et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating unique properties such as the ability to form 1:1 pi-complexes with bromine, which can lead to rearranged substitution products depending on the bromine concentration (Chiappe et al., 2000).
Physical Properties Analysis
The solubility of adamantane derivatives, such as 1-adamantanamine hydrochloride, varies across different solvents, including ethanol, acetic acid, and water. This solubility can be correlated with equations useful in the production processes of these compounds (Yuxiao Tu et al., 2017).
Chemical Properties Analysis
Adamantane derivatives are known for their diverse chemical properties, including their interaction with viruses, highlighting their potential in medicinal chemistry. For instance, some derivatives exhibit activity against influenza A viruses, akin to 1-adamantanamine hydrochloride (E. de la Cuesta et al., 1984).
科学研究应用
Antiviral Properties and Applications
Amantadine is noted for its effectiveness in inhibiting the replication of all human subtypes of influenza A virus, including H1N1, H2N2, and H3N2 strains. Its antiviral activity is significant in both laboratory studies and clinical situations, showcasing its potential as a therapeutic agent for influenza-A-induced symptoms such as fever and virus shedding. The compound is structurally similar to rimantadine, with both sharing antiviral activities but differing in metabolic and pharmacological properties (Bulletin of the World Health Organization, 1985).
Furthermore, amantadine hydrochloride has demonstrated inhibitory effects on dengue virus replication in vitro, reducing virus titers significantly in cell cultures without evident cytotoxic effects. This suggests its broader antiviral application beyond influenza, potentially offering avenues for research into dengue virus treatments (Antimicrobial Agents and Chemotherapy, 1980).
Neuromuscular and Neurological Effects
Amantadine's impact extends to neuromuscular transmission and neurological conditions. The compound has been shown to inhibit neuromuscular transmission rapidly in clinically effective concentrations, suggesting a mechanism that might help explain its diverse effects, including relief from parkinsonism symptoms. This action is believed to be related to its capacity to increase dopamine synthesis and release, highlighting its potential application in neurological research and therapy (Nature, 1976).
Enhancing Immunotherapy
In addition to its direct antiviral and neurological effects, amantadine has been studied for its role in enhancing the efficacy of immunotoxins. It has been found to potentiate the cytotoxic activity of a specific anti-pan-T lymphocyte (CD5) monoclonal antibody conjugated to ricin A-chain (T101-immunotoxin), without inducing toxicity in nontarget cells like human marrow hematopoietic progenitor cells. This suggests its potential utility in improving the ex vivo purification of human bone marrow from T cells, which could be beneficial in stem cell transplantation and other therapeutic areas (Blood, 1987).
安全和危害
属性
IUPAC Name |
N-methyladamantan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAMRFXENPTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147022 | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanamine, N-methyl-, hydrochloride | |
CAS RN |
10523-69-0 | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



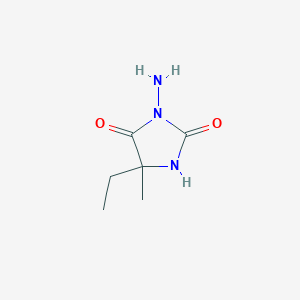
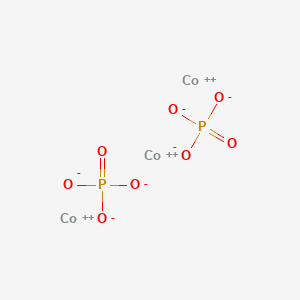
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
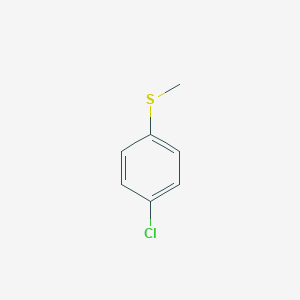

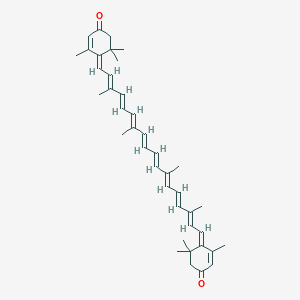
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
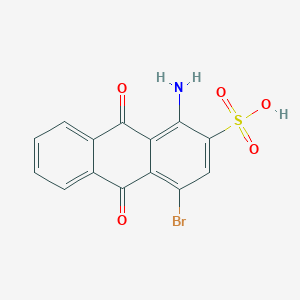
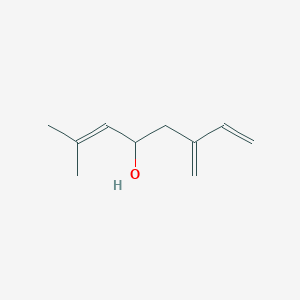
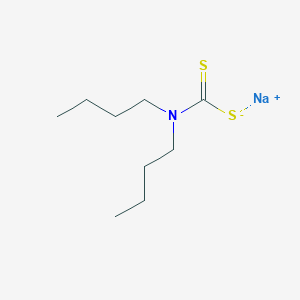
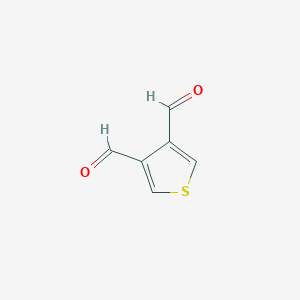
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)
